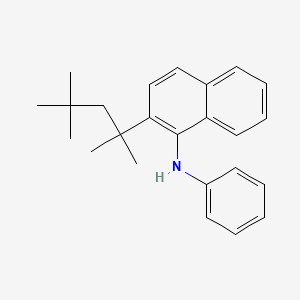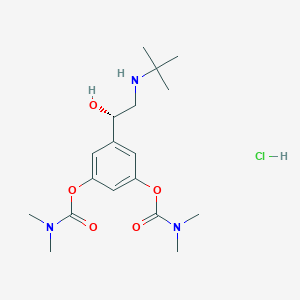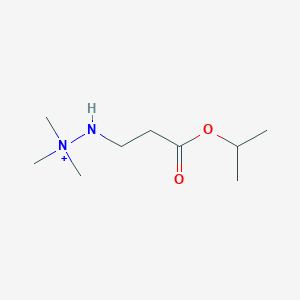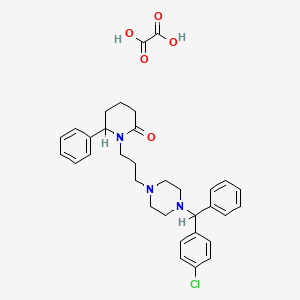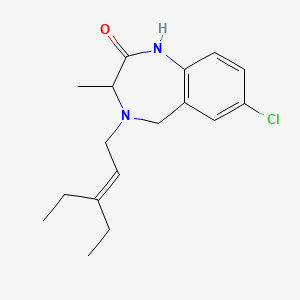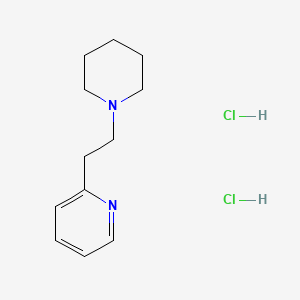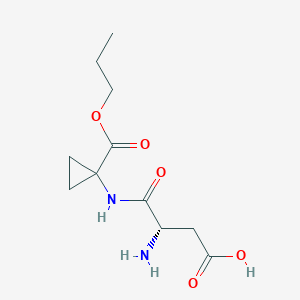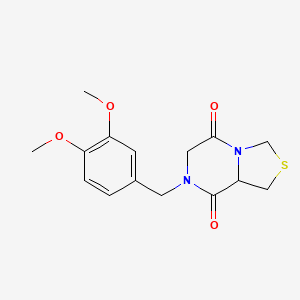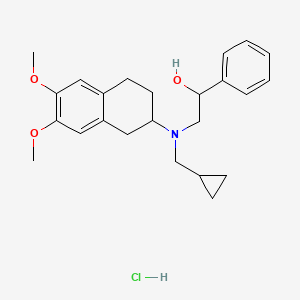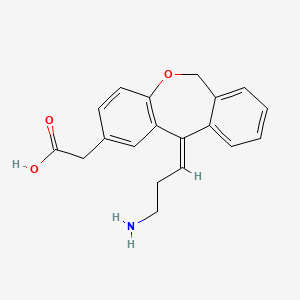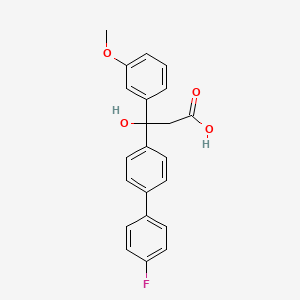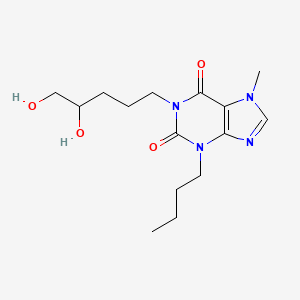
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine is a xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by its unique structure, which includes a butyl group, a dihydroxypentyl chain, and a methyl group attached to the xanthine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine typically involves multi-step organic reactions. The starting materials are often commercially available xanthine derivatives, which undergo alkylation and hydroxylation reactions to introduce the butyl and dihydroxypentyl groups, respectively. The reaction conditions usually involve the use of strong bases and organic solvents under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The xanthine core can be reduced under specific conditions to form dihydroxanthines.
Substitution: The butyl and dihydroxypentyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
科学的研究の応用
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine has several applications in scientific research:
Chemistry: Used as a model compound to study xanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for other chemical syntheses.
作用機序
The mechanism of action of 3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine involves its interaction with various molecular targets, including:
Adenosine Receptors: It may act as an antagonist, blocking the effects of adenosine and leading to increased alertness and reduced fatigue.
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, it can increase the levels of cyclic AMP (cAMP), leading to various physiological effects.
類似化合物との比較
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theobromine: Found in chocolate, it has similar but milder effects compared to caffeine.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other xanthine derivatives. Its butyl and dihydroxypentyl groups may enhance its solubility and bioavailability, making it a valuable compound for further research and development.
特性
CAS番号 |
86257-03-6 |
|---|---|
分子式 |
C15H24N4O4 |
分子量 |
324.38 g/mol |
IUPAC名 |
3-butyl-1-(4,5-dihydroxypentyl)-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O4/c1-3-4-7-18-13-12(17(2)10-16-13)14(22)19(15(18)23)8-5-6-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3 |
InChIキー |
DUTVLFGDRFPFIQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC(CO)O)N(C=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


